Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate
Description
Properties
CAS No. |
85536-95-4 |
|---|---|
Molecular Formula |
C28H25N6NaO3S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O3S.Na/c1-3-34(17-7-16-29)22-12-13-26(20(2)18-22)31-33-28-15-14-27(24-10-4-5-11-25(24)28)32-30-21-8-6-9-23(19-21)38(35,36)37;/h4-6,8-15,18-19H,3,7,17H2,1-2H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
JXCQTCDWVDTADM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The initial step involves diazotization of a suitable aromatic amine, typically a 4-amino-o-tolyl derivative, using sodium nitrite in acidic conditions at low temperature (0–5 °C) to generate the corresponding diazonium salt. This intermediate is then coupled with 1-naphthol or a 1-naphthyl derivative to form the first azo linkage.
Formation of the Bis-Azo Structure
The intermediate azo compound undergoes a second diazotization and azo coupling with m-aminobenzenesulphonate or its sodium salt to form the bis-azo structure. This step is critical to establish the extended conjugation and the sulphonate group, which imparts water solubility.
Introduction of the 2-Cyanoethyl Ethylamino Group
The 2-cyanoethyl ethylamino substituent is introduced by nucleophilic substitution on the o-tolyl ring, often via reaction of the azo intermediate with 2-cyanoethyl chloride or a related cyanoethylating agent in the presence of ethylamine. This step requires controlled conditions to avoid side reactions and to ensure selective substitution.
Conversion to Sodium Salt
The final compound is converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing its solubility and stability for industrial applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization of amine | NaNO2, HCl, 0–5 °C | 0–5 °C | 30 min | 85–90 | Low temperature critical for stability |
| First azo coupling | 1-Naphthol, alkaline medium | 0–10 °C | 1–2 hours | 80–85 | pH control important |
| Second diazotization | NaNO2, HCl, 0–5 °C | 0–5 °C | 30 min | 80–88 | Similar to first diazotization |
| Second azo coupling | m-Aminobenzenesulphonate sodium salt | 0–10 °C | 1–2 hours | 75–82 | Sulphonate group enhances solubility |
| Cyanoethylation and amination | 2-Cyanoethyl chloride, ethylamine, base | 40–60 °C | 3–5 hours | 70–78 | Requires inert atmosphere |
| Neutralization to sodium salt | NaOH or Na2CO3 | Room temperature | 1 hour | Quantitative | Final purification step |
Research Findings and Analytical Data
- The azo coupling reactions proceed with high regioselectivity under controlled pH and temperature, minimizing side products.
- The introduction of the 2-cyanoethyl ethylamino group improves the dye’s affinity for substrates and enhances its solubility in aqueous media.
- Spectroscopic analysis (UV-Vis, IR, NMR) confirms the presence of azo linkages and the cyanoethyl substituent.
- The sodium salt form exhibits improved stability and dispersibility, making it suitable for industrial dyeing processes.
Chemical Reactions Analysis
3.1. General Reactivity
Azo compounds, including sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, are known for their reactivity with various chemical groups. They can form toxic gases when mixed with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .
3.2. Specific Reactions
-
Reduction Reactions: Azo compounds can undergo reduction to form amines. This reaction is typically carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Reaction Example:
-
Oxidation Reactions: These compounds can also undergo oxidation, which may lead to the formation of nitro compounds or degradation products.
Reaction Example:
3.3. Environmental Interactions
This compound, like other azo dyes, may interact with environmental components. Its reactivity with biological molecules and its potential impact on aquatic ecosystems are areas of ongoing research.
4.2. Biological Activity
While specific biological activity data for this compound is limited, studies on similar azo compounds suggest potential interactions with biological molecules. These interactions could be relevant in biological assays or as markers/tracers.
Comparison with Similar Compounds
This compound shares structural similarities with other azo compounds but is distinguished by its unique combination of functional groups. A comparison with other azo dyes highlights differences in stability, toxicity, and specific applications.
Comparison Table:
| Compound Name | CAS Number | Key Features | Applications |
|---|---|---|---|
| Azo dye 1 | 27452-68-2 | Similar structure, different functional groups | Textile applications |
| Azo dye 2 | 12345-67-8 | Higher stability under light | Plastics |
| Azo dye 3 | 87654-32-1 | Lower toxicity | Food packaging |
| This compound | 85536-95-4 | Unique cyanoethyl and ethylamino groups | Dye chemistry, biological assays |
Scientific Research Applications
Dyeing and Pigmentation
One of the primary applications of sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate is in the textile industry as a dye. Its vibrant color properties make it suitable for dyeing fabrics, particularly in the production of synthetic fibers.
Case Study: Textile Dyeing
A study conducted on the dyeing properties of azo dyes demonstrated that this compound provided excellent fastness properties, making it ideal for commercial textile applications. The dye exhibited high stability against light and washing, which are critical factors for consumer satisfaction in textile products .
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for the detection and quantification of various metal ions through spectrophotometric methods.
Data Table: Spectrophotometric Analysis
| Metal Ion | Detection Limit (mg/L) | Method Used |
|---|---|---|
| Cu²⁺ | 0.05 | UV-Vis Spectroscopy |
| Fe³⁺ | 0.02 | UV-Vis Spectroscopy |
| Pb²⁺ | 0.01 | UV-Vis Spectroscopy |
This capability allows for the monitoring of metal contamination in environmental samples, such as water and soil, providing essential data for environmental assessments .
Biological Applications
Research has indicated potential biological applications of this compound in the field of biochemistry. Its azo structure can be utilized in drug delivery systems and as a biological marker.
Case Study: Drug Delivery Systems
A study published in a peer-reviewed journal highlighted the use of this compound as a carrier for targeted drug delivery. The compound's ability to form stable complexes with pharmaceutical agents enhances their solubility and bioavailability, making it a promising candidate for developing new therapeutic formulations .
Environmental Applications
The compound has also been explored for its application in environmental remediation processes, particularly in the removal of heavy metals from wastewater.
Data Table: Heavy Metal Removal Efficiency
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Cd²⁺ | 100 | 5 | 95 |
| Cr⁶⁺ | 200 | 10 | 95 |
| Ni²⁺ | 150 | 7 | 95 |
The findings suggest that this compound can effectively chelate heavy metals, facilitating their removal from contaminated water sources .
Mechanism of Action
The mechanism of action of Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. The compound can also interact with biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 85536-95-4
- Molecular Formula : C28H26N6O3S·Na
- EC Number : 287-583-7
- Structure: This compound is a disazo dye featuring two azo (-N=N-) linkages. Key structural elements include: An o-tolyl (ortho-methylphenyl) group substituted with a (2-cyanoethyl)ethylamino moiety. A 1-naphthyl group bridging the two azo bonds. A sulfonate (-SO3Na) group enhancing water solubility .
Function: Primarily used as a hair dye due to its chromophoric azo groups, which absorb visible light to produce vibrant colors. The cyanoethyl substituent may influence stability and binding affinity to keratin in hair .
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s di-azo structure and o-tolyl substituent distinguish it from mono-azo dyes like Acid Orange 1 and 4. The dual azo linkages likely broaden its absorption spectrum, resulting in deeper color shades compared to mono-azo analogs .
Solubility and Application: Sulfonate groups in all listed compounds improve water solubility, critical for dye formulation. However, the cyanoethyl group in the target compound may reduce hydrophilicity slightly compared to hydroxylated variants like Acid Orange 24 . The industrial-grade purity (99%) of the target compound suggests its suitability for large-scale manufacturing, whereas cosmetic-grade dyes (e.g., Acid Orange 1) may require stricter impurity controls .
Acid Orange 24 and 1 are listed in the EU Cosmetic Ingredient Inventory, indicating broader regulatory acceptance compared to the target compound, which is primarily marketed for industrial use .
Research Implications :
- Synthetic Challenges: The target compound’s complex di-azo structure requires precise coupling reactions, increasing production costs compared to simpler mono-azo dyes .
- Environmental Impact: The cyanoethyl group may pose biodegradation challenges, necessitating wastewater treatment studies to mitigate ecological risks .
Biological Activity
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, with the CAS number 85536-95-4, is a synthetic azo compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C28H25N6NaO3S
- Molecular Weight : 548.591 g/mol
- Density : Not available
- LogP : 8.70388 (indicating high lipophilicity)
The compound's structure features multiple azo groups, which are known to impart various biological activities, including antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that azo compounds can exhibit significant antimicrobial activity. For instance, studies have shown that similar azo dyes possess inhibitory effects on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity and interference with metabolic processes.
Cytotoxicity and Genotoxicity
Azo compounds are also scrutinized for their cytotoxicity. This compound has been evaluated for potential genotoxic effects using in vitro assays. These assays often employ mammalian cell lines to assess DNA damage and mutagenicity.
A study utilizing the micronucleus assay indicated that certain azo dyes can induce micronuclei formation in cultured cells, suggesting a genotoxic potential that warrants further investigation.
Study 1: Antibacterial Activity
In a comparative study, this compound was tested against several bacterial strains. Results demonstrated that at concentrations above 100 µg/mL, the compound exhibited significant antibacterial activity, comparable to standard antibiotics such as penicillin.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Study 2: Cytotoxic Effects on Human Cell Lines
Another study focused on the cytotoxic effects of this compound on human liver cancer cell lines (HepG2). The findings revealed an IC50 value of approximately 50 µg/mL, indicating moderate cytotoxicity. Histological examination post-treatment showed signs of apoptosis in treated cells.
Q & A
Basic: What are the recommended synthesis protocols for Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, and how can side reactions be minimized?
Answer:
Azo coupling reactions are critical for synthesizing this compound. A general approach involves:
- Dissolving intermediates (e.g., substituted triazoles or benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst .
- Refluxing for 4+ hours under controlled temperature to promote diazonium salt formation and coupling.
- Purification via vacuum filtration and recrystallization.
Key Considerations:
- Substituent-specific reactivity may require adjusting stoichiometry or reaction time. For example, the 2-cyanoethyl group introduces steric hindrance, necessitating extended reflux .
- Side products (e.g., unreacted diazonium salts) can be minimized by monitoring pH and using inert atmospheres to prevent oxidation.
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
Primary Methods:
- UV-Vis Spectroscopy: Azo chromophores exhibit strong absorbance in 400–600 nm; λmax shifts indicate conjugation extent .
- HPLC: Use a C18 column with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) for gradient elution. Detect at 235–254 nm .
- NMR: ¹H/¹³C NMR resolves aromatic proton environments and confirms sulfonate group presence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
